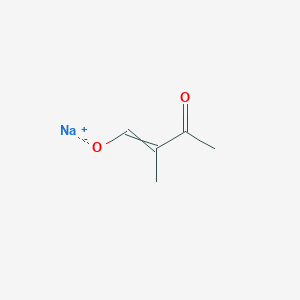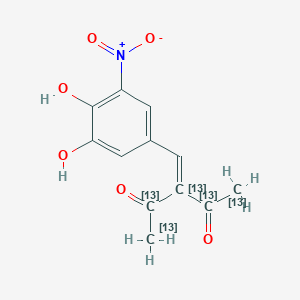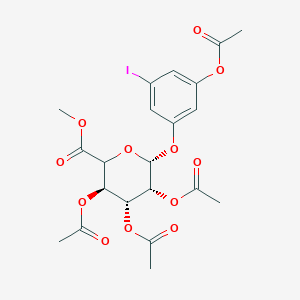![molecular formula C₁₃H₁₇NO₆ B1141101 Acide 2-[[(2R)-2-hydroxy-2-(3-hydroxyphényl)éthyl]-méthylamino]butanedioïque CAS No. 915278-80-7](/img/structure/B1141101.png)
Acide 2-[[(2R)-2-hydroxy-2-(3-hydroxyphényl)éthyl]-méthylamino]butanedioïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Succinyl) Phenylephrine (Mixture of Diastereomers) is a pharmaceutical secondary standard and certified reference material used in pharmaceutical research and quality control . It is a derivative of phenylephrine, a well-known sympathomimetic agent used primarily as a decongestant . The compound’s empirical formula is C13H17NO6, and it has a molecular weight of 283.28 .
Applications De Recherche Scientifique
N-(2-Succinyl) Phenylephrine is used in various scientific research applications, including:
Pharmaceutical Research: It serves as a reference material for the development and validation of analytical methods in pharmaceutical quality control.
Biological Studies: The compound is used in studies investigating the pharmacokinetics and metabolism of phenylephrine derivatives.
Medical Research: Research on the compound’s potential therapeutic effects and its role in drug formulations.
Industrial Applications: It is used in the calibration of analytical instruments and in the quality control of pharmaceutical products.
Méthodes De Préparation
The synthesis of N-(2-Succinyl) Phenylephrine involves the reaction of phenylephrine with succinic anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acylation process . The mixture of diastereomers is then purified using chromatographic techniques to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
N-(2-Succinyl) Phenylephrine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of N-(2-Succinyl) Phenylephrine involves its interaction with adrenergic receptors, similar to phenylephrine . The compound acts as a sympathomimetic agent, stimulating alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure . The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparaison Avec Des Composés Similaires
N-(2-Succinyl) Phenylephrine can be compared with other phenylephrine derivatives, such as:
Phenylephrine Hydrochloride: A commonly used decongestant with similar sympathomimetic properties.
Norphenylephrine Hydrochloride: Another derivative with similar pharmacological effects.
Phenylephrine Bitartrate: Used in various pharmaceutical formulations.
The uniqueness of N-(2-Succinyl) Phenylephrine lies in its specific succinyl modification, which may influence its pharmacokinetics and metabolic stability .
Propriétés
IUPAC Name |
2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-14(10(13(19)20)6-12(17)18)7-11(16)8-3-2-4-9(15)5-8/h2-5,10-11,15-16H,6-7H2,1H3,(H,17,18)(H,19,20)/t10?,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILXUFZCPICFBR-DTIOYNMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C1=CC(=CC=C1)O)O)C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H](C1=CC(=CC=C1)O)O)C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1141020.png)
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
![[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1141023.png)


![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)



![(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone](/img/structure/B1141040.png)
